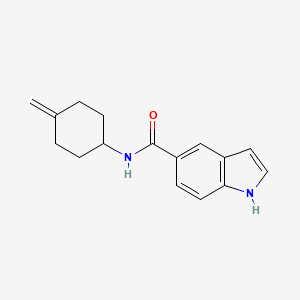

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide

Description

N-(4-Methylidenecyclohexyl)-1H-indole-5-carboxamide is a synthetic indole-based carboxamide derivative characterized by a 4-methylidenecyclohexyl substituent attached to the indole-5-carboxamide scaffold. This compound is of interest in medicinal chemistry due to the structural versatility of indole derivatives, which are known to exhibit diverse biological activities, including anticancer, enzyme inhibitory, and neuroprotective effects . The 4-methylidenecyclohexyl group introduces a hydrophobic, sterically bulky moiety that may influence binding affinity to target proteins or alter pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11-2-5-14(6-3-11)18-16(19)13-4-7-15-12(10-13)8-9-17-15/h4,7-10,14,17H,1-3,5-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUYWVAGCPZIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide typically involves the reaction of 4-methylidenecyclohexylamine with 1H-indole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pH, and reaction time, ensures consistent production quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

Scientific Research Applications

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Bioactivity Profiles: Anticancer Activity: Compounds like A6 and A15 demonstrate potent antitumor effects via carbonic anhydrase (CA) IX/XII inhibition, a mechanism critical in hypoxic tumor microenvironments . The 4-methylidenecyclohexyl group in the target compound may similarly modulate CA isoforms, though empirical validation is needed. Enzyme Inhibition: The 3,4-dichlorophenyl analogue (53) exhibits subnanomolar MAO-B inhibition, suggesting electron-withdrawing substituents enhance binding to MAO-B’s hydrophobic pocket .

Physicochemical Properties :

- Lipophilicity : The 4-methylidenecyclohexyl group likely increases logP compared to sulfonamide or halogenated derivatives (e.g., A6 logP ≈ 2.5, 53 logP ≈ 3.8 inferred from structural data). This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Thermal Stability : Derivatives like 2f (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) show high melting points (257–259°C), indicative of strong intermolecular interactions . The target compound’s stability remains speculative but may align with cyclohexyl-containing analogues.

Structure-Activity Relationships (SAR) :

- Substituent Position : Meta- and para-substitutions on the phenyl ring (e.g., 53 , A6 ) optimize steric and electronic complementarity with target enzymes. The 4-methylidenecyclohexyl group’s conformational flexibility may allow adaptive binding but risks entropic penalties.

- Amide Linker : The carboxamide moiety is critical for hydrogen bonding in both CA and MAO-B inhibition. Replacement with methanimine (e.g., 58 ) retains potency but alters selectivity profiles .

Biological Activity

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant research findings.

The synthesis of this compound typically involves the reaction of 4-methylidenecyclohexylamine with 1H-indole-5-carboxylic acid. The process often utilizes coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under controlled conditions, usually at room temperature for several hours.

Key Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be performed using potassium permanganate or hydrogen peroxide.

- Reduction : Lithium aluminum hydride (LiAlH4) can be used to yield reduced derivatives.

- Substitution : Electrophilic or nucleophilic substitution reactions can occur at the indole moiety.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug development.

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound is known to modulate enzyme activity and receptor binding, which can lead to various therapeutic effects. For instance, it may inhibit specific enzymes involved in disease pathways, contributing to its potential as an anti-inflammatory or anticancer agent.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of indole compounds, including this compound, possess significant antimicrobial and anticancer activities. In particular, studies have shown that indole derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting a mechanism for reducing inflammation .

A summary of relevant studies is presented in Table 1:

Case Studies

Several case studies have documented the biological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced pulmonary inflammation in animal models without causing significant toxicity to organs .

- Cancer Research : Investigations into its anticancer properties revealed that it could inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.